Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate
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Overview
Description
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C11H13FO5S and a molecular weight of 276.28 g/mol . It is known for its applications in pharmaceutical research, particularly as an impurity reference material in the development of anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl 2-hydroxy-2-methylpropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl 3-(4-fluorophenyl)sulfonyl-2-oxo-2-methylpropanoate.
Reduction: Methyl 3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanoate.
Substitution: Methyl 3-(4-substituted phenyl)sulfonyl-2-hydroxy-2-methylpropanoate.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound can also interact with androgen receptors, blocking their activity and thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate
- Methyl 3-(4-bromophenyl)sulfonyl-2-hydroxy-2-methylpropanoate
- Methyl 3-(4-methylphenyl)sulfonyl-2-hydroxy-2-methylpropanoate
Uniqueness
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets .
Properties
Molecular Formula |
C11H13FO5S |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H13FO5S/c1-11(14,10(13)17-2)7-18(15,16)9-5-3-8(12)4-6-9/h3-6,14H,7H2,1-2H3 |
InChI Key |
KCKSHSGPFNASCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)OC)O |
Origin of Product |
United States |
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